![molecular formula C12H14ClNO5 B1602534 2-(2-Chlorophenyl)morpholine oxalate CAS No. 913297-04-8](/img/structure/B1602534.png)
2-(2-Chlorophenyl)morpholine oxalate
Overview
Description
“2-(2-Chlorophenyl)morpholine oxalate” is a chemical compound with the molecular formula C12H14ClNO5 . It has a molecular weight of 287.7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms .Scientific Research Applications
2-(2-Chlorophenyl)morpholine oxalate has been studied for its potential applications in biochemistry and physiology. It has been used as a catalyst in various reactions, including the synthesis of peptides, the synthesis of drugs, and the synthesis of polymers. It has also been used in the study of enzyme kinetics, protein-protein interactions, and drug-target interactions.
Mechanism of Action
2-(2-Chlorophenyl)morpholine oxalate acts as a catalyst in various reactions. It is able to accelerate the rate of reaction by lowering the activation energy needed for the reaction to occur. It also acts as a nucleophile, which enables it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in metabolic processes, such as the breakdown of carbohydrates and fats. It has also been shown to increase the activity of proteins involved in signal transduction pathways, such as the MAPK pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)morpholine oxalate has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and can be stored at room temperature. However, this compound is not suitable for use in high-temperature or high-pressure experiments, as it is not stable at these conditions.
Future Directions
There are several potential future directions for 2-(2-Chlorophenyl)morpholine oxalate research. It could be used to study the effects of drugs on metabolic pathways, as well as the effects of drugs on signal transduction pathways. It could also be used to study the effects of drugs on enzyme kinetics and protein-protein interactions. Additionally, it could be used to study the effects of drugs on inflammation and cancer. Finally, this compound could be used to study the effects of drugs on other physiological processes, such as cell migration, cell differentiation, and cell death.
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)morpholine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.C2H2O4/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWCLUMELMKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590000 | |
Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913297-04-8 | |
Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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